REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([OH:13])=[CH:8][CH:7]=[CH:6]2.N.[Li]>C(O)C>[OH:13][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][CH2:12][C:3](=[O:2])[CH2:4]2 |^1:14|
|
Name
|
|
Quantity
|
0.048 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=C(C2=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the residue stirred overnight under nitrogen wth 50 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by external cooling there
|
Type
|
ADDITION
|
Details
|
is added 1.05 g
|
Type
|
CUSTOM
|
Details
|
As the blue color fades, the ammonia is evaporated
|
Type
|
EXTRACTION
|
Details
|
Extraction with three 100 ml
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CUSTOM
|
Details
|
solvent removal
|
Type
|
CUSTOM
|
Details
|
gives 7.24 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization (4:1) hexane-ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gives 5.04 g
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C2CCC(CC2=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |